Product packaging for Lutetium sulfide(Cat. No.:CAS No. 12163-20-1)

Lutetium sulfide

Cat. No.: B077421
CAS No.: 12163-20-1
M. Wt: 446.1 g/mol
InChI Key: MSCLAAJLZDTGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lutetium sulfide (Lu₂S₃) is a high-purity rare earth chalcogenide compound of significant interest in advanced materials research. Its primary research value lies in its semiconductor properties and its role as a precursor for synthesizing novel inorganic materials. As one of the lanthanide sulfides, it exhibits a wide bandgap, making it a compelling subject for investigations into next-generation electronic and optoelectronic devices. Researchers utilize this compound in the development of thin-film semiconductors, luminescent materials, and as a dopant to modify the electrical and optical characteristics of host matrices. Its mechanism of action is often tied to the luminescent properties of the Lu³⁺ ion; when incorporated into host lattices, it can act as a sensitizer for other lanthanide ions, enhancing emission efficiency in phosphors and scintillators. Furthermore, its thermal stability and defined crystal structure make it an excellent candidate for fundamental studies in solid-state chemistry and for exploring catalytic processes. This reagent is essential for pushing the boundaries in fields ranging from spintronics and photonics to the design of new high-temperature thermoelectric materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Lu2S3 B077421 Lutetium sulfide CAS No. 12163-20-1

Properties

IUPAC Name

lutetium(3+);trisulfide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Lu.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLAAJLZDTGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Lu2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923897
Record name Lutetium sulfide (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12163-20-1
Record name Lutetium sulfide (Lu2S3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lutetium sulfide (Lu2S3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lutetium sulfide (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilutetium trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Crystal Growth of Lutetium Sulfide

Solid-State Reaction Techniques for Lutetium Sulfide (B99878) Powders

Solid-state synthesis is a common and effective method for producing lutetium sulfide powders. This approach involves the reaction of solid precursors at high temperatures to yield the desired compound.

The synthesis of this compound powder via solid-state reaction necessitates carefully controlled high-temperature conditions. smolecule.com Research has demonstrated that phase-pure this compound can be produced by reacting the precursors for approximately 6 hours at 1450°C. smolecule.com The process is typically conducted in a tube furnace, with the reactants placed in a graphite (B72142) boat. smolecule.com A specific heating protocol involves an initial ramp-up to 700°C at a rate of 7°C per minute under an inert argon atmosphere. smolecule.com Following this, the reactive gas is introduced, and the temperature is increased to the final reaction temperature. smolecule.com Other protocols note a broader temperature range from 800°C to 1200°C as sufficient for the direct reaction of elemental lutetium and sulfur, with optimal results for higher-quality products achieved between 1400°C and 1600°C. smolecule.com

Table 1: Example of a High-Temperature Synthesis Protocol

Parameter Value/Condition
Final Reaction Temperature 1450°C
Reaction Duration 6 hours
Heating Rate 7°C / minute
Initial Atmosphere (up to 700°C) Argon
Reaction Atmosphere (700°C to 1450°C) Hydrogen Sulfide Flow

A prevalent industrial method for producing this compound involves the reduction of lutetium oxide (Lu₂O₃) with hydrogen sulfide (H₂S) gas at elevated temperatures. smolecule.comsamaterials.com This gas-solid reaction proceeds by converting the oxide into the sulfide while producing water vapor as a byproduct. smolecule.com A continuous flow of hydrogen sulfide is essential to maintain the reducing conditions and effectively remove the water vapor, driving the reaction to completion. smolecule.com

The primary chemical reaction for this pathway is:

Lu₂O₃ + 3H₂S → Lu₂S₃ + 3H₂O smolecule.com

An alternative, more direct synthesis route involves the combination of elemental lutetium metal and sulfur at high temperatures. samaterials.com This method follows the stoichiometric reaction:

2Lu + 3S → Lu₂S₃ smolecule.com

Ensuring the purity of the final this compound product is critical. A primary source of contamination is oxidation, which can occur at the high temperatures required for synthesis. smolecule.com To prevent this, reactions are carried out under an inert atmosphere, such as argon, especially when using reactive precursors like lutetium metal. smolecule.com The reaction of this compound with oxygen at high temperatures results in the formation of lutetium oxide and sulfur dioxide, a reaction that must be rigorously avoided to maintain product purity. smolecule.com

The chemical equation for this oxidation is:

2Lu₂S₃ + 9O₂ → 2Lu₂O₃ + 6SO₂ smolecule.com

Purity validation of the synthesized powder is typically performed using analytical techniques such as X-ray powder diffraction (XRD). This method confirms that the desired crystal structure (e.g., ε-Lu₂S₃) has been formed and that no significant phases from precursors or contaminants are present. acs.org Standard laboratory preparations using these solid-state methods typically yield purities in the range of 99.0% to 99.5%. smolecule.com

Advanced Crystal Growth Methods for this compound Single Crystals

While solid-state reactions are effective for producing powders, the growth of high-quality single crystals requires more sophisticated techniques to handle the compound's high melting point and reactivity.

The micropulling-down (mPD) method is a specialized crystal growth technique adapted for producing high-quality this compound single crystals from a melt. smolecule.comacs.org This technique is based on the continuous transport of the molten compound through micro-channels located at the bottom of a crucible. wikipedia.org Crystallization occurs as the melt is pulled downwards from the crucible, with solidification taking place at a precisely controlled liquid-solid interface. wikipedia.org The mPD method has been successfully utilized for the first time to grow both undoped and praseodymium-doped Lu₂S₃ single crystals. acs.org This technique is particularly valuable as it allows for the growth of crystals with an accurate dopant concentration based on the composition of the starting materials. acs.org

Significant customization of the mPD apparatus is necessary for the successful growth of this compound crystals, primarily due to the compound's very high melting point of approximately 1750-1755°C. smolecule.comacs.org A customized halide mPD (H-mPD) apparatus has been developed specifically for this purpose. acs.org

Key features of this customized setup include:

High-Temperature Capability: The apparatus is designed to reach and maintain the temperatures required to melt Lu₂S₃. acs.org

Controlled Atmosphere: Growth is conducted in a closed system under a high-purity (e.g., 6N) inert argon atmosphere. acs.org This is crucial to prevent the degradation of the material through reactions with oxygen or moisture at extreme temperatures. acs.org

Using this specialized H-mPD setup, researchers have successfully grown rod-shaped Lu₂S₃ single crystals with dimensions of approximately 2 mm in diameter and lengths around 20 mm. acs.org

Table 2: this compound Properties and Crystal Growth Data

Property / Parameter Value / Finding Source(s)
Chemical Formula Lu₂S₃ smolecule.com
Melting Point ~1750-1755°C smolecule.comacs.org
Crystal Growth Method Micropulling-Down (mPD) acs.org
Grown Crystal Dimensions Ø 2 mm, length ~20 mm acs.org
Crystal Structure ε-Lu₂S₃ (α-Al₂O₃ type) acs.org

Control of Crystal Morphology and Dimensions

The ability to control the crystal morphology and dimensions of this compound is crucial for its application in various technologies. The final crystal habit is a result of the interplay between the internal crystal structure and the external growth conditions. mdpi.com Manipulation of these conditions allows for the tailoring of crystal shapes, which can significantly impact properties such as filterability, compaction, and dissolution performance. rsc.org

Several methods can be employed to modify the crystal morphology of materials like this compound. These strategies primarily focus on altering the relative growth rates of different crystal faces. mdpi.com Key operational parameters that can be adjusted during crystallization include:

Supersaturation: The level of supersaturation is a critical factor influencing crystal growth. Higher supersaturation levels can sometimes lead to different crystal habits. mdpi.com

Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can affect the growth kinetics and, consequently, the final crystal morphology. mdpi.com

Solvent: The choice of solvent can have a profound impact on crystal shape due to varying solute-solvent interactions at different crystal faces. nih.gov

While specific studies detailing the comprehensive control of this compound crystal morphology are not abundant, the general principles of crystal engineering are applicable. For instance, in the growth of lutetium oxide single crystals, a flux-aided synthesis method has been shown to produce non-agglomerated powders with controllable particle sizes through the addition of SiO₂ to the flux. mdpi.com Similar strategies could be explored for this compound.

The micro-pulling-down (mPD) technique has been successfully used to grow rod-shaped this compound single crystals with specific dimensions, for example, 2 mm in diameter and up to 20 mm in length. acs.org This demonstrates a level of control over the bulk crystal dimensions. The precise control of the thermal environment and pulling rate in the mPD method are key to achieving these uniform dimensions.

Table 1: Factors Influencing Crystal Morphology and Potential Control Strategies for this compound

FactorInfluence on Crystal GrowthPotential Control Strategy for this compound
Supersaturation Affects nucleation and growth rates of different crystal faces.Precise control of precursor concentration and temperature gradients during synthesis.
Solvent/Flux Solute-solvent/flux interactions can inhibit or promote growth on specific faces.Exploration of different flux compositions in high-temperature solution growth.
Additives/Impurities Selective adsorption on crystal faces alters their relative growth rates.Introduction of specific dopants or impurities during the synthesis process.
Temperature Profile Influences reaction kinetics and diffusion rates.Controlled heating and cooling ramps in synthesis and crystal growth processes.
Growth Technique The chosen method dictates the overall growth environment and directional control.Optimization of parameters in techniques like the micro-pulling-down method (e.g., pulling rate, thermal gradients).

Thin Film Deposition of this compound and Related Chalcogenides

The deposition of thin films of this compound and other chalcogenides is essential for their integration into electronic and optoelectronic devices. Various techniques can be employed, each with its own set of advantages and challenges.

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. wikipedia.org In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form the desired film. wikipedia.org While specific reports on the CVD of this compound are limited, the synthesis of other rare-earth sulfides, such as neodymium sulfide (Nd₂S₃), provides a viable blueprint. researchgate.netnih.gov

For the metal-organic CVD (MOCVD) of Nd₂S₃, novel neodymium precursors like tris(N,N'-diisopropyl-2-dimethylamido-guanidinato)Nd(III) and tris(N,N'-diisopropyl-acetamidinato)Nd(III) have been utilized in conjunction with elemental sulfur. researchgate.netnih.gov This approach yielded high-purity γ-Nd₂S₃ films at process temperatures between 400 °C and 600 °C, with crystalline films forming above 500 °C. researchgate.netnih.gov A similar strategy could be adapted for this compound by designing suitable volatile lutetium precursors. The key advantages of such a process include the potential for large-scale synthesis and the circumvention of post-deposition sulfurization treatments. researchgate.net

The general applicability of CVD for producing transition metal sulfide thin films has been demonstrated for materials like Cr₂S₃, α-MnS, and FeS. rsc.org These processes can utilize either single-source precursors, which contain both the metal and sulfur, or dual-source precursors, where the metal and sulfur sources are introduced separately. rsc.org

Table 2: Comparison of Precursors and Conditions for MOCVD of a Rare-Earth Sulfide

ParameterDetails for Nd₂S₃ Deposition
Metal Precursors tris(N,N'-diisopropyl-2-dimethylamido-guanidinato)Nd(III), tris(N,N'-diisopropyl-acetamidinato)Nd(III)
Sulfur Source Elemental Sulfur
Substrate Temperature 400 °C - 600 °C
Resulting Phase γ-Nd₂S₃
Film Properties Crystalline above 500 °C, Luminescent

Atomic Layer Deposition (ALD) for Lutetium-Containing Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. wikipedia.org This method is particularly advantageous for creating highly conformal and uniform films on complex structures. anl.gov The ALD process for metal sulfides typically involves alternating exposures of a metal precursor and a sulfur source, such as hydrogen sulfide (H₂S). researchgate.net

While the ALD of this compound is not yet well-established, the deposition of other lutetium-containing films, such as lutetium oxide (Lu₂O₃), has been demonstrated. aip.org For Lu₂O₃ ALD, precursors like Lu(TMHD)₃ (TMHD = 2,2,6,6-tetramethyl-3,5-heptanedionate) have been used with ozone as the oxygen source. aip.org To adapt this for this compound, H₂S would likely replace the oxygen source. The development of suitable volatile and thermally stable lutetium precursors is a key challenge for successful ALD of this compound. rsc.orgharvard.edu

The choice of precursors is critical in any ALD process. They must be volatile enough for transport to the substrate but stable enough to avoid thermal decomposition. gelest.com For rare-earth elements, precursors with bulky ligands like β-diketonates, substituted cyclopentadienyls, or bis(trimethylsilyl)amides are often employed to satisfy the steric requirements of the metal ions. rsc.org

Table 3: Potential Precursors and Parameters for ALD of Lutetium-Containing Films

Film TypeMetal PrecursorCo-reactantSubstrate Temperature (°C)Key Characteristics
Lutetium OxideLu(TMHD)₃O₃~230Self-limiting growth
Lutetium OxideLu(HMDS)₃O₃-Prone to decomposition
Lutetium NitrideLu(TMHD)₃NH₃-Insoluble in water
This compound (Hypothetical)Lutetium β-diketonates, amidinates, or guanidinatesH₂STo be determinedSelf-limiting, conformal growth

Spray Pyrolysis Techniques for Chalcogenide Films

Spray pyrolysis is a cost-effective and straightforward method for depositing thin films of various materials, including metal chalcogenides. mdpi.com The process involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the desired film. espublisher.com This technique does not require high vacuum and is easily scalable for large-area deposition. mdpi.com

The properties of the deposited films are highly dependent on several parameters, such as the substrate temperature, the concentration of the precursor solution, the spray rate, and the droplet size. espublisher.com For chalcogenide films, the precursor solution typically contains a metal salt (e.g., chloride or acetate) and a sulfur source, such as thiourea (B124793). jkps.or.krresearchgate.net

While specific studies on the spray pyrolysis of this compound are scarce, the successful deposition of other metal sulfides like CuInS₂, In₂S₃, CdS, and ZnS demonstrates the feasibility of this technique for chalcogenides. jkps.or.krresearchgate.net For instance, In₂S₃ films have been fabricated by spraying an aqueous solution of InCl₃ and thiourea at substrate temperatures ranging from 200 °C to 350 °C. jkps.or.kr The crystal structure of the resulting In₂S₃ films was found to be dependent on the substrate temperature. jkps.or.kr A similar approach, using a lutetium salt and a sulfur source in a suitable solvent, could be developed for the deposition of this compound films.

Table 4: General Parameters for Spray Pyrolysis of Chalcogenide Films

ParameterInfluence on Film PropertiesTypical Range for Metal Sulfides
Substrate Temperature Affects crystallinity, phase, and morphology.200 - 450 °C
Precursor Solution Determines the film composition and stoichiometry.Aqueous or alcoholic solutions of metal salts and a sulfur source (e.g., thiourea).
Spray Rate Influences film thickness and uniformity.0.5 - 10 ml/min
Carrier Gas Transports the aerosol to the substrate.Air, Nitrogen, Argon

High-Pressure, High-Temperature (HPHT) Synthesis and Novel Stoichiometries

The application of high-pressure, high-temperature (HPHT) conditions is a powerful tool for synthesizing novel materials and exploring new phases that are not accessible under ambient conditions.

Exploration of the Lu-S System under Extreme Conditions

Under high pressure, the Lu-S system exhibits a rich and complex phase diagram with several novel stoichiometries. Theoretical predictions combined with experimental studies have revealed the stability of various this compound compounds at pressures up to 200 GPa. researchgate.net In-situ X-ray diffraction experiments using synchrotron radiation have been instrumental in mapping the pressure-temperature phase diagrams of heavy lanthanide sesquisulfides, including Lu₂S₃. nii.ac.jp

One of the significant findings is the synthesis of the single γ-phase (Th₃P₄-type structure) of Lu₂S₃ under HPHT conditions. nii.ac.jp This phase is of interest due to its potential physical properties. The exploration of the Lu-S phase diagram has also led to the prediction of numerous other stable and metastable phases with varying Lu:S ratios, such as LuS₂, LuS₃, LuS₆, and LuS₇. researchgate.net The formation of these sulfur-rich structures often involves the creation of S-S bonds and sulfur atom cages, which can influence the electronic properties of the material. researchgate.net

The stability of these different phases is highly dependent on the applied pressure. For example, the Lu₂S₃ composition is stable in the Fm-3m space group at ambient conditions, but other phases become more favorable at elevated pressures. researchgate.net

Table 5: Predicted Stable and Metastable Phases in the Lu-S System under High Pressure

StoichiometryPredicted Stable/Metastable Phases (Space Group)Pressure Range of Stability (GPa)
Lu₂S₃Fm-3mAmbient
LuS₂C2/m, P-1> 10
LuS₃Pm-3n, P2₁/m> 20
LuS₆C2/m, R-3m> 40
LuS₇R-3> 50

Formation of Sulfur Atom Cages and Superconducting Phases under Pressure

Theoretical investigations into the lutetium-sulfur (Lu-S) system under high pressure reveal the potential for novel structures with unique properties, including superconductivity. aps.org Combining crystal structure prediction with ab initio calculations, studies have explored the Lu-S system in a pressure range up to 200 GPa, predicting 15 distinct structures, including seven previously unidentified stoichiometries. aps.org

A key finding in these theoretical explorations is the formation of sulfur atom cages in sulfur-rich compounds, which appears to be a critical factor for enhancing superconductivity. aps.org For instance, in the LuS₆ stoichiometry, two predicted structures, LuS₆-C2/m at 70 GPa and LuS₆-R-3m at 90 GPa, exhibit significant superconducting potential with transition temperatures (Tc) calculated to be 25.86 K and 25.30 K, respectively. aps.org Another S-rich structure, LuS₇-R-3, is predicted to feature S₁₂ cages and a Tc in the range of 13.15–17.43 K at 50 GPa. aps.org

As the ratio of lutetium increases, the electronic properties at the Fermi energy are more influenced by Lu-d electrons. aps.org This shift results in the predicted superconductivity of several Lu-rich compounds. The coupling between sulfur atoms and Lu-d electrons is considered a fundamental factor for the emergence of superconductivity in these Lu-rich phases. aps.org Among these, Lu₅S₃-C2/m, Lu₂S-P6₃/mmc, and Lu₃S-Imma are all predicted to be superconducting under high pressure. aps.org

The following table summarizes the predicted superconducting properties for various this compound structures under high pressure. aps.org

Compound StoichiometryStructurePressure (GPa)Predicted Tc (K)
LuS₇R-35013.15–17.43
LuS₆C2/m7025.86
LuS₆R-3m9025.30
LuS₃P2₁/m407.30–11.2
LuS₃Pm-3n605.92–9.57
LuS₃Cmcm701.92–4.40
LuS₂Cmca601.18-3.48

Influence of Doping on Synthesis Outcomes under Pressure (e.g., Nitrogen)

Based on available research, there is no information regarding the influence of nitrogen doping on the synthesis outcomes of this compound under pressure. Extensive theoretical and experimental studies have been conducted on nitrogen-doped lutetium hydride, but this work does not extend to this compound. aps.orgaip.orgarxiv.orgaps.orgresearchgate.net

Crystallography and Defect Chemistry of Lutetium Sulfide Structures

Polymorphism and Crystal Structures of Lutetium Sulfide (B99878) (e.g., Cubic, Orthorhombic, ε-Lu₂S₃ Phases)

Lutetium sulfide, like other rare-earth sesquisulfides (RE₂S₃), exhibits significant polymorphism, meaning it can exist in several different crystal structures. acs.orgalfa-chemistry.com This structural diversity includes orthorhombic, tetragonal, cubic, and monoclinic forms. acs.orgalfa-chemistry.com The specific phase that forms is highly dependent on the synthesis conditions such as temperature and pressure.

The ε-phase of Lu₂S₃ is a commonly synthesized and studied polymorph. acs.org X-ray powder diffraction has identified that Lu₂S₃ grown via the micro-pulling-down (mPD) technique crystallizes in the rhombohedral ε-Ln₂S₃-type structure. acs.org This structure is analogous to the α-Al₂O₃ type and belongs to the space group R-3c (No. 167). acs.org Another study identified the composition S/Lu = 1.5 as pure Lu₂S₃ with a rhombohedral-hexagonal structure. aip.org

Beyond the common Lu₂S₃ stoichiometry, other phases exist within the lutetium-sulfur system. The Lu₃S₄ phase, for instance, possesses a superstructure derived from a parent face-centered cubic (fcc) sublattice and is closely related to the defect Sc₂S₃ type. aip.org Its substructure is orthorhombic, belonging to the space group Fddd. aip.org The study of lutetium-based interlanthanide selenides, which often serve as analogues for sulfide systems, also reveals the prevalence of orthorhombic and monoclinic structures. acs.org

The table below summarizes the crystallographic data for various this compound phases and related structures.

Compound/PhaseCrystal SystemSpace GroupPrototypeReference
ε-Lu₂S₃RhombohedralR-3c (No. 167)α-Al₂O₃ acs.org
Lu₃S₄ (substructure)OrthorhombicFdddDefect Sc₂S₃ type aip.org
General RE₂S₃OrthorhombicPnma (No. 62)U₂S₃ acs.org
General RE₂S₃CubicI-43d (No. 220)Th₃P₄ acs.org

This table presents a selection of known crystal structures for this compound and analogous rare-earth sulfides.

Analysis of Crystallographic Defects in this compound

Real crystals are never perfect and contain various crystallographic defects that deviate from the ideal lattice structure. tec-science.com These defects can be classified by their dimensionality, with point defects (0-dimensional) being particularly influential on mass transport and other material properties. tec-science.comagh.edu.pl In compounds like this compound, these defects include vacancies, interstitials, and antisite defects. agh.edu.pl The presence and concentration of these defects are thermodynamically governed by factors such as temperature and the chemical potential of the constituent elements. agh.edu.pldiva-portal.org

Vacancies, which are unoccupied sites in the crystal lattice, are a fundamental type of point defect. tec-science.com In this compound, this can manifest as either lutetium or sulfur vacancies. Evidence for this is seen in the lutetium monosulfide (LuS) phase, which exhibits a wide homogeneity range (LuS₀.₇₅ to LuS₁.₃₀). This non-stoichiometry is attributed to the presence of random vacancies on both the sulfur and lutetium sublattices. aip.org

While direct studies on the formation mechanisms in Lu₂S₃ are limited, research on other metal sulfides provides significant insight. The formation energy of vacancies is a key determinant of their concentration. For instance, in iron sulfide (FeS), the formation energy of an iron vacancy is calculated to be significantly lower than that of a sulfur vacancy, suggesting cation vacancies are more favorable. nih.gov The formation of sulfur vacancies in materials like MoS₂ and ZnS is known to create new defect energy levels within the band gap, altering the electronic and optical properties. mdpi.comarxiv.org

Characterization of sulfur vacancies typically involves a combination of microscopic and spectroscopic techniques. mdpi.com High-resolution scanning transmission electron microscopy (STEM) can directly visualize atomic-scale vacancies. mdpi.com X-ray photoelectron spectroscopy (XPS) is another powerful tool, capable of identifying the chemical states of atoms adjacent to a vacancy, thereby confirming its presence. nih.gov In-situ XPS studies on MoS₂ have shown that X-ray irradiation can create sulfur vacancies, leading to the emergence of distinct spectral features associated with undercoordinated metal atoms. nih.gov

The concentration of crystallographic defects in this compound is highly sensitive to the synthesis conditions. It has been noted that discrepancies in the measured properties of Lu₂S₃ often arise from variations in synthesis parameters, particularly the partial pressure of sulfur, and the resulting defect concentrations. Control over the preparation method is a key strategy for regulating the presence of vacancies and other defects in the crystal lattice of rare-earth sulfides. alfa-chemistry.com

The thermal history of the material plays a crucial role. Studies on complex sulfides like Cu₂ZnSnS₄ (CZTS) show that high-temperature annealing followed by a specific cooling regimen significantly impacts the final concentration of point defects. diva-portal.org Similarly, for lutetium oxide (Lu₂O₃) ceramics, sintering parameters such as temperature, pressure, heating rate, and holding time systematically affect the final microstructure and defect content. researchgate.net For example, increasing pre-load pressure during sintering of Lu₂O₃ was found to produce smaller grains, with the material's transmittance (an indicator of optical quality and low defect scattering) peaking at an optimal pressure. researchgate.net During the growth of doped Lu₂S₃ crystals, an increasing concentration of defects can be observed toward the end of the crystal, which can distort the local atomic environment. acs.org

In addition to vacancies, compound materials like Lu₂S₃ can host antisite and interstitial defects. An antisite defect occurs when an atom of one type occupies a lattice site normally reserved for another type (e.g., a Lu atom on a S site, or vice-versa). agh.edu.pl An interstitial defect is formed when an atom occupies a site that is not part of the regular lattice structure. agh.edu.pl

Direct investigation of antisite defects involving lutetium has been performed in lutetium aluminium garnet (Lu₃Al₅O₁₂). These studies revealed that lutetium cations have a notable disposition to form antisite defects, occupying the octahedral sites that are normally for aluminium. researchgate.net The concentration of these Lu antisite defects was found to increase with an excess of Lu₂O₃ during synthesis. researchgate.net

Evidence for cation-related defects in the lutetium-sulfur system comes from the Lu₃S₄ phase. Its structure is characterized by vacancies on the cation sublattice sites, which implies a complex interplay of cation vacancies and potentially interstitials to maintain charge balance. aip.org Furthermore, studies of other lutetium compounds, such as lutetium hydride (LuH₂), have identified the presence of hydrogen interstitials. iphy.ac.cn These findings suggest that both antisite and interstitial defects are plausible and significant in the broader family of lutetium-based materials, including this compound.

Lattice Dynamics and Thermal Stability Considerations

Lattice dynamics, the study of atomic vibrations (phonons) in a crystal, is fundamental to understanding a material's thermal properties, including its thermal stability and heat capacity. stanford.edu The thermal stability of an ionic compound is related to its lattice energy; a stronger ionic bond generally leads to higher lattice energy and greater thermal stability. echemi.com Lu₂S₃ is known to be a material with high thermal stability, decomposing at a melting point of approximately 1750°C. acs.org

Experimental studies on the thermodynamic properties of ε-Lu₂S₃ have been conducted at low temperatures. Heat capacity measurements between 1.2 K and 20 K showed a temperature dependence consistent with that of an insulator or a semiconductor, with a negligible electronic contribution to the specific heat. researchgate.net

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for modeling lattice dynamics. stanford.edu By calculating the phonon dispersion curves, one can predict the thermodynamic stability of different crystal phases at elevated temperatures. stanford.edu For materials like this compound, inelastic neutron scattering (INS) is a key experimental technique used to probe the phonon modes and validate these computational models. Such investigations into the lattice dynamics of Lu₂S₃ are crucial for understanding its thermal behavior and stability limits.

Structural Stability under Extreme Conditions (e.g., High Pressure)

The application of high pressure can induce significant changes in materials, often leading to the formation of new, denser polymorphs with novel properties. The lutetium-sulfur system is no exception and has been studied under extreme conditions to explore its phase diagram and structural stability.

First-principles calculations have been used to construct the convex hull of the Lu-S system at pressures up to 200 GPa. aps.org These theoretical studies show that at ambient pressure, only the known compounds LuS and Lu₂S₃ are thermodynamically stable. aps.org However, as pressure increases above 20 GPa, other stoichiometries emerge and become stable. aps.org In total, these studies have predicted 15 unique structures, including seven previously unidentified stoichiometries, that are stabilized at high pressures. aps.org This highlights a rich and complex high-pressure phase diagram for the lutetium-sulfur system.

The study of related lutetium compounds further underscores the importance of pressure in modifying structure. In lutetium hydrides, for example, high pressure is known to stabilize cubic phases that are otherwise unstable at ambient conditions. aps.orgosti.gov Quantum anharmonic effects are also found to play a crucial role in fostering the dynamical stability of these high-pressure phases. csic.es Experimental techniques such as high-pressure X-ray diffraction are essential for verifying these predicted phase transitions and determining the equation of state for these materials. acs.org

Electronic Structure and Bonding in Lutetium Sulfide Systems

Theoretical Investigations of Electronic Band Structure

Theoretical modeling is a cornerstone for predicting and interpreting the electronic properties of complex materials like lutetium sulfides. First-principles calculations, in particular, have been employed to map the electronic band structure, which dictates the material's conductive and optical behavior. Studies on ternary lutetium sulfides, such as NaLuS2 and KLuS2, have utilized these methods to explore their fundamental electronic characteristics scispace.comresearchgate.netresearchgate.net. These investigations confirm that such computational approaches are vital for understanding the broader family of rare-earth sulfides.

To address this, the DFT+U method is often employed. This approach adds a Hubbard-U term to account for the strong on-site Coulomb repulsion of the localized f-electrons. This correction is essential for preventing the incorrect hybridization of f-orbitals with other valence states, leading to more accurate predictions of material properties like band gaps. While specific DFT+U studies focused solely on lutetium sesquisulfide (Lu2S3) are not widely documented, the principle is broadly applied across lutetium compounds, including oxides and hydrides, to improve the accuracy of electronic structure calculations.

The energy band gap is a critical parameter that determines whether a material is a conductor, semiconductor, or insulator. Theoretical calculations for ternary rare-earth sulfides, such as KYS2 and KLaS2, predict that these materials are indirect band gap semiconductors researchgate.netresearchgate.net. This suggests that the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone.

Analysis of the partial density of states (PDOS) in related sulfide (B99878) systems provides insight into the atomic orbital contributions to the band structure. In materials like NaYS2, the valence band is primarily composed of the p-orbitals of the sulfur atoms, while the conduction band is mainly formed from the d-orbitals of the rare-earth metal acs.org. Doping can significantly tune the band gap; for instance, substituting sulfur with tellurium in NaYS2 has been shown to decrease the band gap considerably, thereby altering its optical absorption properties acs.org.

Electron Correlation and Electron-Phonon Coupling Phenomena

Electron correlation, particularly the on-site repulsion of Lu 4f electrons, is a significant factor in lutetium compounds that necessitates methods like DFT+U for accurate theoretical description. Beyond this, electron-phonon coupling (EPC)—the interaction between electrons and lattice vibrations (phonons)—is a crucial phenomenon that governs properties such as electrical resistivity and superconductivity.

While EPC has been extensively studied in other lutetium compounds, notably in the context of superconductivity in lutetium hydrides, there is limited specific research on electron-phonon coupling phenomena in lutetium sulfide. In lithium hydrides, for example, a strong EPC is linked to higher superconducting critical temperatures (Tc), which is associated with an increased density of states at the Fermi level scispace.com. The study of EPC in lutetium sulfides remains an area for future investigation to fully understand their thermal and electronic transport properties.

Topological Properties and Electronic Structure Anomalies (e.g., Dirac Cones, Van Hove Singularities)

In recent years, the search for materials with non-trivial topological properties has been a major focus of condensed matter physics. Features such as Dirac cones and van Hove singularities (sharp peaks in the density of states) are associated with exotic electronic behaviors.

Intense theoretical research has predicted that certain lutetium compounds, particularly lutetium hydrides under pressure, host these kinds of electronic structure anomalies. However, there is currently no significant body of research to suggest that this compound (Lu2S3) or its related ternary compounds exhibit such topological properties. The electronic structures of these sulfides are typically characteristic of conventional wide-gap semiconductors, and they have not been identified as candidates for topological materials.

Influence of Non-Stoichiometry and Doping on Electronic Behavior

The electronic properties of lutetium sulfides are highly sensitive to their exact chemical composition, including stoichiometry and the presence of dopants. Doping is a common strategy to tailor the material's properties for specific applications, such as scintillation.

Several studies have explored the effects of doping on lutetium-containing sulfides:

Cerium (Ce³⁺) doping has been investigated in this compound halides (e.g., LuSCl, LuSBr), which are structurally related to layered sulfides, to induce scintillation properties unipa.it.

Thulium (Tm³⁺) and Ytterbium (Yb³⁺) have been successfully introduced as dopants into KLuS2 single crystals researchgate.net.

In analogous systems like NaYS2, anionic doping by substituting sulfur with tellurium has been shown through DFT calculations to induce a phase transition in the crystal structure and dramatically reduce the band gap acs.org. This highlights the profound impact of compositional changes on the electronic band structure.

Non-stoichiometry and the formation of secondary phases can also influence electronic behavior. For example, during the high-temperature synthesis of Praseodymium-doped Lu2S3, the formation of an impurity phase, lutetium oxysulfide (Lu2O2S), has been observed. Such impurities can introduce new energy levels within the band gap, affecting the material's optical and electronic properties.

The table below summarizes examples of doping in lutetium-containing sulfide systems and their observed or intended effects.

Host MaterialDopantEffect on PropertiesReference
This compound Halides (LuSX)Cerium (Ce³⁺)Induces 5d-4f characteristic luminescence for scintillation. unipa.it
KLuS2Thulium (Tm³⁺), Ytterbium (Yb³⁺)Modifies optical properties. researchgate.net
NaYS2 (analogue)Tellurium (Te)Reduces band gap, alters crystal structure and optical absorption. acs.org

Spectroscopic Characterization of Lutetium Sulfide Materials

Optical Absorption and Emission Spectroscopy of Lutetium Sulfide (B99878)

Optical absorption and emission spectroscopy are fundamental tools for investigating the electronic transitions within lutetium sulfide. The optical properties are significantly influenced by the host material's band structure and the introduction of dopant ions.

Studies on single crystals of this compound reveal the onset of band-to-band transitions at approximately 360 nm. acs.org This value of the optical absorption edge determines the transparency window of the material and is a critical parameter for its use in optical applications. acs.org The absorbance in the visible spectral range can be high in some prepared crystals, often attributed to scattering from imperfections such as impurities and inclusions within the crystal lattice. acs.org For instance, research on Neodymium-doped Gallium Lanthanum Sulfide glass, a related sulfide material, utilizes transmission spectra to identify the absorption transitions of rare-earth ions from their ground level to various excited states. core.ac.uk

Photoluminescence (PL) and radioluminescence (RL) studies provide insight into the light-emission properties of this compound when excited by photons or high-energy radiation, respectively. These properties are of particular interest when the material is doped with rare-earth elements.

In Praseodymium-doped this compound (Lu₂S₃:Pr³⁺), both PL and RL spectra reveal characteristic emissions from the dopant ion. acs.org The RL spectrum of a Lu₂S₃:Pr 0.5% single crystal, when compared to a standard Bismuth Germanate (BGO) scintillator at room temperature, shows an intensity of about 8% of the BGO standard in the 360–445 nm spectral region. acs.org At low temperatures (77 K), the emission becomes more detailed, showing both fast 5d→4f and slower, well-resolved 4f→4f transitions of the Pr³⁺ ion. acs.org

The PL spectra, excited by UV light (e.g., 320 nm), correspond well with the RL spectra, exhibiting the same characteristic Pr³⁺ transitions. acs.org The photoluminescence excitation (PLE) spectrum, which measures the efficiency of different excitation wavelengths in producing emission, shows a broad band that includes contributions from both the host material's band gap and the direct 4f→5d absorption of the Pr³⁺ ion. acs.org

Table 1: Key Luminescence Features of Pr³⁺-doped Lu₂S₃ Single Crystals

Spectral Feature Wavelength/Region Temperature Assigned Transition Source
Radioluminescence 360–445 nm Room Temp. Pr³⁺ 5d→4f acs.org
Radioluminescence 360–445 nm 77 K Pr³⁺ 5d→4f acs.org
Radioluminescence 480–800 nm 77 K Pr³⁺ 4f→4f acs.org
Photoluminescence 360–445 nm 77 K Pr³⁺ 5d→4f acs.org
Photoluminescence 480–800 nm 77 K Pr³⁺ 4f→4f acs.org

This table is generated from data presented in research on Pr³⁺-doped Lu₂S₃ single crystals. acs.org

The luminescence in rare-earth doped materials stems from electronic transitions within the dopant ions, which are influenced by the host crystal lattice. mdpi.com The luminescent emission of rare-earth ions primarily arises from two types of transitions: f-f transitions within the 4f electron shell and d-f transitions between the 4f and 5d shells. mdpi.com

In the case of Pr³⁺-doped Lu₂S₃, the observed luminescence involves both mechanisms. acs.org The emission bands between 360 and 445 nm are assigned to the fast, parity-allowed 5d→4f transitions of the Pr³⁺ ion. acs.org In the lower energy part of the spectrum (480–800 nm), the sharper, parity-forbidden 4f→4f transitions become visible, especially at low temperatures. acs.org At room temperature, the 5d→4f transitions of Pr³⁺ in Lu₂S₃ are subject to significant thermal quenching. acs.org

The choice of dopant is critical for the resulting luminescent properties. While Pr³⁺ has been studied, other rare-earth dopants showing 5d→4f emissions, such as Cerium (Ce³⁺), Europium (Eu²⁺), and Samarium (Sm²⁺), are also of interest for doping Lu₂S₃. acs.org For example, in Ce³⁺-doped Lu₂S₃, the typical 5d→4f emission was observed to shift from 580 nm at ambient pressure to 720 nm at 98 kbar. acs.org In other sulfide hosts like SrS, X-ray irradiation can trigger complex charge transfer processes and reveal the mixed-valence nature of dopants like Cerium. rsc.org

Decay kinetics measurements reveal the lifetime of the excited states, providing information on the efficiency of the luminescence and the presence of non-radiative decay pathways. In Lu₂S₃:Pr³⁺ (0.5%), the photoluminescence decay of the 5d→4f emission (measured at 390 nm) is significantly different at room temperature compared to 77 K. acs.org At low temperatures, the decay is slower, whereas at room temperature, the decay becomes much faster, confirming the heavy thermal quenching of the 5d state. acs.org

Vibrational Spectroscopy (Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, is a non-destructive technique used to probe the vibrational modes of a crystal lattice. nanografi.commjcce.org.mk It provides a molecular fingerprint based on the inelastic scattering of monochromatic light, revealing information about chemical bonds, crystal structure, and lattice dynamics. nanografi.comgoogle.com

In the study of Pr³⁺-doped Lu₂S₃, Raman spectroscopy was used to characterize the material's vibrational properties. acs.org The spectrum, excited with a 633 nm laser, shows several distinct peaks in the energy range of 55–500 cm⁻¹, which correspond to the various vibrational modes of the Lu₂S₃ crystal lattice. acs.org

The vibrational modes of a crystal are quantized as phonons, and their energies are crucial for understanding non-radiative relaxation processes that can quench luminescence. Materials with low maximum phonon energies are desirable hosts for luminescent applications as they reduce the probability of non-radiative de-excitation.

For a Pr³⁺-doped Lu₂S₃ (0.05%) single crystal, the effective phonon energy (Eₚₕ) was estimated to be approximately 312 cm⁻¹. acs.org This estimation is based on the highest observed energy peak in the Raman spectrum, which serves as a first approximation for the maximum effective phonon energy of the host matrix. acs.org This value is comparable to other known low-phonon-energy materials, highlighting the potential of Lu₂S₃ as an efficient host for luminescent dopants. acs.org

Table 2: Comparison of Maximum Phonon Energies for Various Host Materials

Material Maximum Phonon Energy (Eₚₕ) Source
Lu₂S₃:Pr³⁺ ~312 cm⁻¹ acs.org
ZnSe ~250 cm⁻¹ acs.org
KLuS₂ ~220 cm⁻¹ acs.org

This table provides a comparison of the estimated maximum phonon energy of this compound with other low-phonon materials.

Applying hydrostatic pressure to a material can induce structural changes and alter its vibrational properties, which can be monitored using Raman spectroscopy. While specific pressure-dependent Raman studies on this compound are not widely reported, the expected behavior can be inferred from studies on related compounds and general principles.

Typically, as pressure is increased, Raman peaks exhibit a "blueshift" (shift to higher frequency or wavenumber). arxiv.org This hardening of the phonon modes is a consequence of the increased interatomic forces as the lattice is compressed. arxiv.org In studies on nitrogen-doped lutetium hydride, a linear blueshift was observed in the Raman modes with increasing pressure, with no evidence of a phase transition up to 13.7 GPa. pnas.org

A structural phase transition under pressure is often marked by a sudden, drastic change in the Raman spectrum. arxiv.orgresearchgate.net For example, a transition to a phase with higher symmetry can lead to a decrease in the number of observable Raman peaks. arxiv.org Other pressure-induced effects can include the sharpening or broadening of Raman peaks, which may be attributed to changes in the electronic band structure or stabilization of certain phonon modes. arxiv.org These principles form the basis for how the vibrational signatures of this compound would be expected to evolve under high-pressure conditions.

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques are powerful, element-specific methods used to investigate the electronic structure, chemical composition, and local atomic arrangement of materials. stanford.edubris.ac.uk In the study of this compound (Lu₂S₃), these techniques provide critical insights into its fundamental properties. By probing core-level electrons, which have binding energies characteristic of each element, a detailed picture of the chemical state and coordination environment can be constructed. stanford.edu

X-ray Absorption Spectroscopy (XAS) for Elemental and Structural Probing

X-ray Absorption Spectroscopy (XAS) is a technique that measures the absorption of X-rays by a material at and above a core-level absorption edge of a specific element. researchgate.netaip.org The resulting spectrum provides information on both the electronic structure and the local geometric structure around the absorbing atom. aip.orguu.nl An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netaip.org

For this compound, XAS can be performed at the lutetium L-edges or the sulfur K-edge to selectively probe the environment of each constituent element. arizona.eduosti.gov The XANES region, which is the area within approximately 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. aip.orgxrayabsorption.org The position and features of the absorption edge can act as a "fingerprint" for a specific chemical species. xrayabsorption.org For instance, the energy position of the sulfur K-edge shows a progressive shift to higher energy with an increasing oxidation state, which allows for the clear differentiation between sulfide (S²⁻), elemental sulfur (S⁰), and sulfate (B86663) (S⁶⁺). arizona.eduxrayabsorption.org Similarly, the Lu L-edge XANES provides information on the valence state of lutetium.

The EXAFS region, which extends to about 1000 eV above the edge, consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. researchgate.net Analysis of these oscillations can yield precise quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for several coordination shells around the absorbing element. aip.org In a hypothetical EXAFS study of Lu₂S₃ at the Lu L₃-edge, the analysis would reveal the Lu-S bond distances and the number of nearest sulfur neighbors, providing a direct measurement of the local coordination geometry around the lutetium atoms. A similar analysis at the S K-edge would provide complementary information from the perspective of the sulfur atoms, detailing the S-Lu bond lengths. aps.org

Studies on other lanthanide-containing materials demonstrate the power of this technique. For example, EXAFS analysis of lanthanide oxides has been used to accurately model the local atomic environment, and studies of lutetium sorbed on mineral surfaces have successfully determined the Lu-O bond distances and changes in the coordination shell. osti.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukcardiff.ac.uk XPS is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. cardiff.ac.uk The binding energy of these emitted electrons is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. stanford.educardiff.ac.uk

In the analysis of this compound, XPS spectra would be collected over a range of binding energies to identify the characteristic peaks of lutetium and sulfur. High-resolution spectra would be recorded for specific core levels, such as Lu 4d, Lu 4f, and S 2p, to determine the chemical states and investigate the electronic structure. researchgate.netthermofisher.com

A study on a series of rare-earth sesquisulfides (γ-Ln₂S₃), which are structurally similar to this compound, provides a framework for what to expect. researchgate.net In that study, the S 2p core-level spectra showed a primary peak consistent with the sulfide (S²⁻) state. researchgate.net For this compound, a similar peak would be expected. The binding energy for metal sulfides is typically observed around 161.5 eV for the S 2p₃/₂ component. thermofisher.com

The lutetium core levels provide information on the cation's oxidation state. The primary XPS region for lutetium is the Lu 4d peak. thermofisher.com Analysis of the Lu 4d and 4f regions in lutetium compounds confirms its typical +3 oxidation state. xpsdatabase.net The Lu 4f₇/₂ peak for elemental lutetium is found at approximately 7.0 eV. xpsdatabase.net In a compound like Lu₂S₃, a chemical shift to a higher binding energy would be observed due to the transfer of electron density from lutetium to sulfur, consistent with the formation of Lu³⁺ ions. Studies on other rare-earth sulfides show that the 3d and 4d core levels of the lanthanide exhibit complex satellite structures, which arise from final-state effects related to the 4f electron configuration upon photoionization. researchgate.net These satellite features can provide further insight into the electronic structure.

The table below presents typical binding energies for the core levels relevant to the XPS analysis of this compound, based on data from similar compounds and reference materials. researchgate.netthermofisher.com

ElementCore LevelChemical State/CompoundBinding Energy (eV)
SulfurS 2p₃/₂Metal Sulfide (e.g., in Ln₂S₃)~161.5
LutetiumLu 4f₇/₂Lutetium Metal (Lu⁰)~7.0
LutetiumLu 4d₅/₂Lutetium in Ln₂S₃(Shifted from metal)
CarbonC 1sAdventitious Carbon (Reference)284.8

Table 1: Representative XPS Binding Energies. Binding energies for lutetium in the sulfide would be chemically shifted relative to the pure metal. The adventitious carbon C 1s peak is commonly used for charge referencing.

Magnetic Phenomena and Interactions in Lutetium Sulfide Compounds

Magnetism in Lutetium Sulfide (B99878) Spinels and Derivatives (e.g., MnLu₂S₄, FeLu₂S₄)

Lutetium sulfide spinels, particularly those incorporating transition metals like manganese (Mn) and iron (Fe), exhibit notable magnetic behaviors due to the interplay of magnetic ions within the spinel structure. The general formula for these spinels is AB₂S₄, where 'A' is a tetrahedral site and 'B' is an octahedral site.

In the case of MnLu₂S₄ , it adopts a normal spinel structure where Mn²⁺ ions occupy the tetrahedral sites, and the non-magnetic Lu³⁺ ions are situated at the octahedral sites. researchgate.netrsc.organid.cl The magnetic properties of MnLu₂S₄ are primarily driven by the Mn²⁺ ions. Experimental data reveals an effective magnetic moment of approximately 5.69 µB, which is consistent with the theoretical value for a high-spin Mn²⁺ ion (3d⁵ configuration). researchgate.netuchile.cl This compound displays paramagnetic behavior at higher temperatures, following the Curie-Weiss law. uchile.cl At lower temperatures, it exhibits antiferromagnetic characteristics, as indicated by a negative Weiss parameter (Θ) of -15 K. researchgate.netrsc.orguchile.cl

The spinel FeLu₂S₄ also shows interesting magnetic properties. In this thiospinel, some iron ions occupy the 16d and 16c tetrahedral sites. FeLu₂S₄ undergoes a magnetic transition at a low temperature of 8 K. researchgate.net High-field magnetization measurements suggest an antiferromagnetic ordering in this compound. researchgate.net

Table 1: Magnetic Properties of this compound Spinels
CompoundStructure TypeMagnetic IonMagnetic BehaviorTransition Temperature (Tₙ/T꜀)Weiss Parameter (Θ)Effective Magnetic Moment (µ_eff)
MnLu₂S₄Normal SpinelMn²⁺Antiferromagnetic--15 K5.69 µB
FeLu₂S₄ThiospinelFeAntiferromagnetic8 K--

Influence of Lanthanide and Transition Metal Doping on Magnetic Order

The magnetic order in this compound compounds can be significantly altered by doping with other lanthanides or transition metals. This doping can introduce new magnetic interactions or modify the existing ones by changing the distances between magnetic ions or introducing different magnetic moments.

Lanthanide Doping:

Partial substitution of the non-magnetic Lu³⁺ ions with magnetic lanthanide ions like Erbium (Er³⁺) and Holmium (Ho³⁺) in MnLu₂S₄ has been studied. researchgate.netrsc.orguchile.cl In Mn(Lu₁₋ₓMeₓ)₂S₄ (Me = Er, Ho), the introduction of these magnetic rare-earth ions leads to an increase in the total effective magnetic moment of the compound. uchile.cl However, this substitution also causes a slight weakening of the antiferromagnetic character, attributed to a larger separation between the Mn²⁺ ions. researchgate.netrsc.organid.cl Despite the presence of magnetic Er³⁺ or Ho³⁺, no magnetic interactions are triggered between the rare-earth ions themselves or between the manganese and the rare-earth ions. researchgate.netrsc.org

In other lutetium-based sulfides, such as CuCr₀.₉₉Ln₀.₀₁S₂ (where Ln represents a lanthanide), the magnetic properties are significantly influenced by the total angular momentum quantum number and the effective magnetic moment of the dopant lanthanide ion. nih.gov The most substantial effects on the magnetic properties were observed for dopants like Tb, Dy, Ho, and Er. nih.gov

Transition Metal Doping:

Doping with transition metals can have a more dramatic effect on the magnetic ordering. A notable example is the substitution of lutetium with chromium (Cr³⁺) in MnLu₂S₄. When 10% of the Lu³⁺ ions are replaced by Cr³⁺ to form MnLu₁.₈Cr₀.₂S₄ , long-range ferromagnetic interactions are induced below a Curie temperature (T꜀) of 67 K. researchgate.netrsc.orguchile.clresearchgate.net This is a significant change from the antiferromagnetic nature of the undoped MnLu₂S₄. Even with the emergence of ferromagnetism, strong antiferromagnetic components persist, leading to a complex magnetic state described as ferrimagnetic or canted antiferromagnetic. researchgate.netrsc.orguchile.cl

The doping of transition metal ions into spinel structures is a known method to alter cation distribution between tetrahedral and octahedral sites, which in turn modifies the magnetic properties of the material. nih.gov

Table 2: Effect of Doping on the Magnetic Properties of MnLu₂S₄
CompoundDopantMagnetic BehaviorTransition Temperature (T꜀)Weiss Parameter (Θ)
MnLu₂S₄NoneAntiferromagnetic--15 K
MnLu₁.₈Er₀.₂S₄ErParamagnetic (weakened AF character)-Weakened
MnLu₁.₈Ho₀.₂S₄HoParamagnetic (weakened AF character)-Weakened
MnLu₁.₈Cr₀.₂S₄CrFerrimagnetic/Canted Antiferromagnetic67 K-15 K

Investigation of Ferrimagnetic and Antiferromagnetic Components

The magnetic structure of this compound compounds, especially the doped spinels, often comprises a combination of ferrimagnetic and antiferromagnetic components.

In MnLu₁.₈Cr₀.₂S₄ , the substitution of non-magnetic Lu³⁺ with magnetic Cr³⁺ on the octahedral sites introduces ferromagnetic interactions. researchgate.netrsc.orguchile.cl This leads to a state where, below 67 K, there is long-range ferromagnetic ordering. rsc.orgresearchgate.net However, the antiferromagnetic interactions, which are dominant in the parent compound MnLu₂S₄, still play a significant role. researchgate.netrsc.orguchile.cl The resulting magnetic state is characterized as either ferrimagnetic or a canted antiferromagnetic type. rsc.organid.cluchile.cl This complex magnetic structure can be investigated through zero-field-cooled (ZFC) and field-cooled (FC) magnetization cycles under varying fields and temperatures. researchgate.netrsc.org An anomaly observed in the magnetization of MnLu₁.₈Cr₀.₂S₄ below 10 K has been interpreted as the onset of a canted antiferromagnetic order of the transverse component of the Mn sublattice, similar to a Yafet-Kittel-type magnetic transition. uchile.cl

Antiferromagnetism is a key feature in several this compound compounds. In the undoped MnLu₂S₄ , the magnetic moments of the Mn²⁺ ions align in an anti-parallel manner at low temperatures, characteristic of an antiferromagnet. researchgate.netrsc.org Similarly, FeLu₂S₄ is suggested to be an antiferromagnet below its magnetic transition temperature of 8 K. researchgate.net In more complex systems like Gd₁.₈₇Lu₂.₁₃Se₆, which is a selenide (B1212193) analogue but provides insight into lanthanide interactions, an antiferromagnetic transition is observed around 4 K. acs.org The negative Weiss constants found in compounds like β-PrLuSe₃ and β-NdLuSe₃ also indicate antiferromagnetic coupling between the magnetic ions. acs.org

The competition between ferromagnetic and antiferromagnetic interactions is a common theme in spinel compounds, often leading to frustrated magnetic states and complex ordering phenomena like non-collinear ferrimagnetism. researchgate.netarxiv.org

Diamagnetism and Paramagnetism in Lutetium-Containing Sulfides

The fundamental magnetic properties of diamagnetism and paramagnetism are observed in lutetium-containing sulfides, primarily depending on the electronic configuration of the constituent ions.

Diamagnetism:

Diamagnetism is a universal property of matter, resulting from the tendency of electron orbitals to oppose an applied magnetic field. wikipedia.org This effect is, however, weak and typically only observable in materials where there are no unpaired electrons to cause stronger magnetic effects like paramagnetism or ferromagnetism. wikipedia.orgmagcraft.com The lutetium ion, Lu³⁺, has a completely filled 4f electron shell (4f¹⁴ configuration), meaning it has no unpaired electrons. open.eduacs.org Consequently, Lu³⁺ is diamagnetic. open.edu Therefore, pure this compound (Lu₂S₃), composed of Lu³⁺ and S²⁻ ions (which also has a closed-shell configuration), is a diamagnetic material. americanelements.comopen.edufizika.si Any compound containing only Lu³⁺ and other diamagnetic ions will exhibit diamagnetism.

Paramagnetism:

Paramagnetism arises in materials containing atoms or ions with unpaired electrons. nih.gov In the presence of an external magnetic field, the magnetic moments of these unpaired electrons tend to align with the field, resulting in a net attraction. nih.gov In this compound compounds, paramagnetism is observed when lutetium is combined with other elements that possess unpaired electrons.

For example, MnLu₂S₄ is paramagnetic at temperatures above its magnetic ordering temperature. researchgate.net The paramagnetism in this compound is due to the unpaired electrons in the 3d orbital of the Mn²⁺ ions. researchgate.net Similarly, when Lu³⁺ is substituted by other lanthanide ions with unpaired 4f electrons, such as in MnLu₁.₈Er₀.₂S₄ and MnLu₁.₈Ho₀.₂S₄, the paramagnetic behavior is maintained, with the effective magnetic moment increasing due to the contribution from the dopant ions. uchile.cl

In the broader family of lutetium-containing chalcogenides, compounds like β-PrLuSe₃ and β-NdLuSe₃ are paramagnetic and follow the Curie-Weiss law at higher temperatures. acs.org The paramagnetism in these materials stems from the unpaired 4f electrons of the Pr³⁺ and Nd³⁺ ions, respectively. Even complex systems like Eu-doped ternary sulfides, such as KLuS₂:Eu, exhibit paramagnetic properties that can be studied using techniques like electron paramagnetic resonance (EPR). mdpi.comsemanticscholar.org

Computational Modeling and Theoretical Frameworks for Lutetium Sulfide

Ab Initio Calculations for Material Design and Property Prediction

Ab initio, or first-principles, calculations, which are based on quantum mechanics, allow for the prediction of material properties without the need for experimental input parameters. These methods are crucial for designing new materials and understanding their intrinsic characteristics.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the structural and thermodynamic properties of materials. For lutetium-based compounds, such as the analogous lutetium hydrides, these computational methods are used to systematically explore structural stability under various conditions, such as pressure. nih.govnih.gov

The process often involves:

Structural Searches: Identifying potential crystal structures and compositions that could be stable. nih.govregulations.gov

Enthalpy Calculations: Calculating the enthalpy of formation for various structures as a function of pressure to determine the most thermodynamically stable phases. nih.govregulations.gov A compound is considered thermodynamically stable if its enthalpy is lower than any combination of competing phases. regulations.gov

Phonon Spectra Analysis: The dynamical stability of a crystal structure is assessed by calculating its phonon dispersion curves. The absence of imaginary frequencies across the Brillouin zone indicates that the structure is dynamically stable at a given pressure. nih.govregulations.gov

For instance, in studies of nitrogen-doped lutetium hydrides, DFT calculations have been employed to map out the Lu-N-H phase diagram, assess the stability of various compositions, and compare calculated X-ray diffraction (XRD) patterns with experimental results to identify the most likely crystal structures. nih.govnih.gov Similar methodologies are applied to predict the stability and structural characteristics of lutetium sulfides.

First-principles calculations are a powerful tool for predicting the electronic and magnetic properties of materials. By solving the quantum mechanical equations that govern electron behavior, researchers can gain a deep understanding of a material's intrinsic characteristics. For lutetium-based materials, these calculations can elucidate properties that are critical for various applications. nih.govnih.gov

Key electronic properties derived from these calculations include:

Electronic Band Structure: This reveals whether a material is a metal, semiconductor, or insulator. In metallic compounds, the calculations show bands crossing the Fermi level, indicating the presence of charge carriers. nih.gov

Density of States (DOS): The DOS provides information about the number of available electronic states at different energy levels. The contribution of different atoms (e.g., Lu, S, or dopants) to the DOS at the Fermi level is particularly important, as it can influence conductivity and other properties. nih.gov

Superconductivity: For potential superconductors, electron-phonon coupling (EPC) calculations can be performed to estimate the superconducting critical temperature (Tc). nih.gov

In terms of magnetic properties, first-principles methods can predict magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and magnetic transitions. nih.govnih.gov Studies on lutetium and its compounds have used these techniques to investigate observed magnetic phenomena like paramagnetism-ferromagnetism-spin glass transitions. nih.gov Clarifying the electronic and magnetic properties of lutetium-based compounds is vital for understanding emergent phenomena and guiding the design of new functional materials. nih.govnih.gov

Machine Learning Approaches in Lutetium Sulfide (B99878) Research

Machine learning (ML) has emerged as a fourth paradigm in materials research, complementing traditional experimental and computational methods. americanelements.com By learning from existing data, ML can significantly accelerate the design and discovery of new materials, including lutetium sulfide, by identifying complex patterns and relationships that are not easily discernible through conventional analysis. americanelements.comfishersci.no

A significant challenge in materials science is determining the optimal synthesis conditions to achieve desired material properties. Machine learning offers a powerful solution by establishing correlations between synthesis parameters and final material characteristics. americanelements.com

The typical ML workflow involves:

Data Collection: Gathering a dataset that links various synthesis parameters (e.g., temperature, pressure, precursor concentrations, reaction time) to measured material properties (e.g., crystal structure, electronic conductivity, optical properties). fishersci.no

Model Training: Using this dataset to train an ML model, such as a neural network or a regression model. The model learns the intricate, often non-linear, relationships between the inputs (synthesis parameters) and outputs (properties). nih.gov

Prediction and Optimization: The trained model can then predict the properties of a material synthesized under new, untested conditions. fishersci.noscribd.com This predictive capability allows for intelligent guidance of experiments, substantially reducing the time and resources spent on trial-and-error approaches. nih.gov

This data-driven approach can uncover hidden relationships between synthesis and properties, enabling more efficient and targeted development of materials like this compound with tailored functionalities. nih.gov

Data mining is the process of automatically searching large datasets to discover previously unknown, implicit, and useful patterns. fishersci.ieperiodic-table.io In materials science, this technique is used to establish and understand the complex relationships between a material's structure and its properties (QSPR - Quantitative Structure-Property Relationships). periodic-table.ioereztech.com

For lutetium and its compounds, data mining can be applied to explore correlations between various fundamental attributes. For example, a study on lutetium metal used multivariate modeling methods like Principal Component Analysis (PCA) to analyze a dataset of physical and mechanical properties. fishersci.ie This approach reduces the dimensionality of the data and identifies hidden correlations, revealing that lutetium shares many properties with sixth-row transition metals. fishersci.ie

Modern data mining approaches also leverage large language models (LLMs) and domain-specific models like MatBERT to automatically extract process-structure-property relationships from the vast body of scientific literature. stanfordmaterials.com By creating structured databases from unstructured text, these methods make it possible to analyze trends and build predictive models on a scale that would be impossible manually. periodic-table.iostanfordmaterials.com This enables a deeper understanding of how structural features at the atomic or microstructural level influence the macroscopic properties of materials like this compound.

Quantum Chemical Modeling of Lutetium Complexes and Solid-State Effects (e.g., RM1 Model)

Quantum chemical modeling provides a bridge between the behavior of individual molecules and the properties of bulk materials. Semiempirical models, such as the Recife Model 1 (RM1), offer a computationally efficient way to study large molecular systems, including complexes of lanthanide ions like lutetium. nih.govnih.gov

The RM1 model was specifically parameterized for trivalent lanthanide ions, including lutetium(III), to improve upon previous models. nih.govnih.gov It is a semiempirical molecular orbital model that treats the lanthanide ion as a core (representing the [Xe]4f¹⁴ electrons for Lu) and a valence shell described by 5d, 6s, and 6p orbitals containing three electrons. nih.govnih.gov This parameterization allows the model to accurately calculate the geometries of lutetium complexes. nih.govnih.gov

A key advantage of the RM1 model is its ability to handle a wide variety of coordinating atoms beyond the common oxygen and nitrogen, including carbon and sulfur. nih.govnih.gov This makes it particularly relevant for studying this compound precursors and complexes. When tested against a large set of crystallographic structures from the Cambridge Structural Database, the RM1 model for lutetium demonstrated an accuracy of approximately 3% for the distances between the lutetium ion and its coordinated atoms. nih.govnih.gov

Although the RM1 model calculates the geometry of isolated molecules, its semiempirical nature allows it to implicitly account for solid-state effects, such as crystal packing, enabling it to predict crystallographic structures with high accuracy. nih.gov This level of accuracy is highly useful for the rational design of new lutetium-containing complexes and materials with specific, targeted applications. nih.govnih.gov

Advanced Research Applications of Lutetium Sulfide Materials

Phosphor Development for Display and Lighting Technologies

Lutetium sulfide (B99878) is a valued material in the development of phosphors, which are luminescent substances that emit light when exposed to energy like UV light or electron beams. samaterials.comlenovo.com These materials are fundamental to various lighting and display technologies. samaterials.comlenovo.com Lu₂S₃'s utility in this field stems from its properties as a host material for light-emitting dopants. samaterials.comsamaterials.com

A key application of lutetium sulfide is its role as a host lattice for rare-earth ions, which act as luminescence centers. americanelements.comrp-photonics.com By incorporating, or "doping," the Lu₂S₃ crystal structure with small amounts of rare-earth elements such as europium (Eu), cerium (Ce), or praseodymium (Pr), the material can be engineered to emit light of specific colors. lenovo.comamericanelements.comrp-photonics.com

Rare-earth sulfides with the general formula RE₂S₃ are noted for their wide transparent region and high refractive index. acs.org Lutetium, being the last and smallest of the lanthanide series, offers a unique host environment. americanelements.comrareearths.com When doped, for instance, with praseodymium (Pr³⁺), this compound crystals exhibit fast 5d→4f luminescence, a desirable characteristic for certain applications. acs.org Similarly, europium is widely utilized for its luminescent behavior in various host materials, often providing the red and blue colors essential for energy-efficient fluorescent lighting and displays. americanelements.comnih.govamericanelements.com Cerium compounds are also used in phosphors and as catalysts. americanelements.com

The specific properties of the host material, like this compound, combined with the choice of rare-earth dopant, allow for the tuning of the light emission to meet the requirements of applications like LED lighting and advanced displays. researchgate.netcore.ac.uk

Table 1: Rare-Earth Dopants in this compound Host

Dopant Chemical Symbol Typical Ion Application Area
Europium Eu Eu²⁺/Eu³⁺ Red/Blue Phosphors
Cerium Ce Ce³⁺ Phosphors, Catalysts

The efficiency of a phosphor is not solely dependent on the dopant but also on complex interactions within the host material. Research into luminescence enhancement mechanisms seeks to understand and optimize these interactions. One studied mechanism involves the co-doping of a phosphor with a secondary ion to improve the light output of the primary dopant.

Optoelectronic Devices and Components

The unique electronic and optical properties of this compound make it a material of interest for optoelectronic devices, which detect and control light. samaterials.comheegermaterials.comutwente.nl Its applications in this domain include the fabrication of light-emitting diodes (LEDs), laser components, and specialized thin-film devices. samaterials.comacs.org

This compound is employed in the development of components for LEDs and as a potential active laser medium. samaterials.comacs.org In LEDs, phosphor materials are crucial for converting the blue light from the semiconductor chip into the broad-spectrum white light needed for general illumination. lenovo.com Sulfide-based phosphors doped with europium are of particular interest because they can produce the saturated red emission that is often difficult to achieve with oxide phosphors, enabling the creation of "warm-white" LEDs with better color rendering. researchgate.net While much research has focused on related compounds, the principles apply to the development of Lu₂S₃-based phosphors. For instance, studies on KLuS₂:Eu have demonstrated stable and efficient emission suitable for white LED applications. researchgate.net

Furthermore, crystals of praseodymium-doped this compound (Lu₂S₃:Pr) are being investigated as active laser media. acs.org The material's ability to host rare-earth ions like Pr³⁺, which exhibit fast and efficient luminescence, makes it a promising candidate for solid-state lasers. acs.org Lutetium oxide, a related compound, is also valued as a laser host due to its high mechanical strength and thermal conductivity. researchgate.net

This compound can be prepared in the form of thin films for use in various optoelectronic components. psu.edu Thin-film technology is essential for creating compact and efficient devices. utwente.nl Lutetium-based materials, including sulfides and oxides, can be deposited onto substrates to create films with specific optical and electronic properties. samaterials.comresearchgate.net For instance, lutetium oxide thin films are optically transparent over a wide spectrum and have a high refractive index, making them suitable for optical applications. researchgate.net The development of this compound thin films could lead to their integration into devices like sensors and other specialized optoelectronic systems. heegermaterials.comheegermaterials.com Research into lutetium oxide-doped nickel oxide thin films has shown potential for UV detector applications, indicating the broader utility of lutetium compounds in this area. researchgate.net

High-Temperature Advanced Ceramics

This compound is utilized in the formulation of advanced ceramic materials designed for high-temperature applications. samaterials.comsamaterials.com Advanced ceramics are valued for their exceptional hardness, high-temperature stability, and resistance to wear and chemical corrosion. heegermaterials.comqsrarematerials.com

This compound powder is synthesized at high temperatures and possesses high thermal stability. samaterials.com It has a reported melting point of 1,750°C, at which it decomposes. loradchemical.com This resilience makes it a candidate for inclusion in ceramic composites that must perform under extreme thermal stress. samaterials.com Lutetium's high melting point and chemical stability are key properties for its use in specialized ceramics. samaterials.com While materials like silicon nitride and zirconia are more common in high-temperature structural applications, the unique properties of rare-earth compounds like this compound offer potential for specialized uses where specific electronic or optical characteristics are also required. heegermaterials.comqsrarematerials.comheegermaterials.com

Catalytic Applications (e.g., Hydrodesulfurization)

Hydrodesulfurization (HDS) is a critical catalytic process used to remove sulfur from natural gas and refined petroleum products like gasoline, diesel fuel, and jet fuel. americanelements.com The primary goal of HDS is to reduce emissions of sulfur dioxide (SO₂), which results from the combustion of these fuels. americanelements.com Additionally, removing sulfur is vital within petroleum refineries because it can poison the noble metal catalysts, such as platinum and rhenium, used in catalytic reforming units that upgrade the octane (B31449) rating of naphtha streams. americanelements.com

The HDS process typically occurs in a fixed-bed reactor at high temperatures (300 to 400 °C) and pressures (30 to 130 atmospheres). americanelements.com The most common catalysts employed are based on cobalt and molybdenum (CoMo) or nickel and molybdenum (NiMo) supported on an alumina (B75360) base. americanelements.comereztech.com These catalysts are supplied in their oxide form and require sulfidation to become active, forming a metal-sulfide bond that is crucial for the catalytic activity. wikipedia.org The process converts various organic sulfur compounds into hydrogen sulfide (H₂S), which is then captured and often converted into elemental sulfur or sulfuric acid. americanelements.comnih.gov

Lutetium compounds, particularly Lutetium(III) oxide (Lu₂O₃), have been identified as effective catalysts in various chemical reactions, including cracking, alkylation, hydrogenation, and polymerization. wikipedia.org Lutetium also plays a role as a catalyst in industrial processes such as petroleum refining to improve the efficiency of fuel production. wikipedia.org While the direct use of this compound as a primary catalyst for hydrodesulfurization is not widely documented, the established catalytic properties of lutetium compounds in hydrogenation and petroleum processing suggest a potential for further research in this area.

Scintillation Detector Materials

Lutetium-based compounds are paramount in the field of scintillation detectors, which are materials that emit light when excited by ionizing radiation. wikipedia.org This property is crucial for applications in medical imaging, high-energy physics, and national security. wikipedia.orgwikipedia.org

The most prominent lutetium-based scintillators are cerium-doped Lutetium-Yttrium Orthosilicate (Ce:LYSO) and Lutetium Orthosilicate (LSO). wikipedia.orgnih.gov These materials are prized for their combination of high density, high light output, and fast decay time, which translates to excellent sensitivity and timing resolution. nih.govsinocera.comcsimc-freqcontrol.com For instance, LYSO crystals are ideal for Time-of-Flight Positron Emission Tomography (TOF-PET), an advanced medical imaging technique that requires high throughput and precise timing. nih.gov LYSO has shown up to four times the light emission of the more traditional Bismuth Germanate (BGO) scintillator and possesses a much shorter decay time. nih.gov

The performance of lutetium-based scintillators is often compared with other materials used in the field. The following table provides a comparison of key properties for several common scintillator crystals.

PropertyLYSO (Ce)BGONaI(Tl)
Density (g/cm³) ~7.17.133.67
Light Yield (photons/MeV) ~30,0008,20038,000
Decay Time (ns) ~40-45300250
Peak Emission (nm) 420480415
Hygroscopic NoNoYes

This table contains generalized data compiled from multiple sources for comparison. nih.govamericanelements.comgammadata.se

While lutetium silicates are dominant, other materials like Zinc Sulfide (ZnS) are used in specific detector applications. nih.gov For example, a matrix of a lithium compound dispersed in a fine Zinc Sulfide (ZnS:Ag) phosphor powder is used for the efficient detection of thermal neutrons. nih.gov Lutetium also plays a role in gamma-ray detection devices that are valuable for military and security applications, enabling highly sensitive detection of nuclear and radiological materials. wikipedia.org

Exploration in Next-Generation Electronic Devices

Researchers are actively exploring the unique properties of lutetium-containing compounds for use in the next generation of electronic and magnetic devices. These investigations span from data storage and spintronics to specialized electronic components.

One area of significant interest is in multiferroic materials, which exhibit both magnetic and electric ordering. The study of hexagonal lutetium manganese(III) oxide (LuMnO₃) has revealed strong spin-phonon coupling, an interaction between the magnetic properties and the crystal lattice vibrations. nih.gov Understanding and manipulating this coupling could pave the way for new types of memory or sensor devices. nih.gov

In the field of spintronics, which aims to utilize the intrinsic spin of the electron in addition to its charge, lutetium-doped materials show great promise. Research on thin films of Europium Oxide (EuO) doped with lutetium has demonstrated a high degree of spin-polarization in the conduction band. fishersci.dk This property makes Lu-doped EuO a candidate material for creating highly efficient spin injectors, which are critical components for integrating spintronic functionalities with conventional silicon-based electronics. fishersci.dk

Furthermore, the general material properties of lutetium make it attractive for enhancing the performance and reliability of electronic devices. wikipedia.org Its high melting point and strength are beneficial for creating high-performance alloys used in specialized applications. wikipedia.org Lutetium is also found in consumer electronics, with concentrations detected in components like surface-mount device (SMD) LEDs. americanelements.com There is ongoing exploration into using lutetium for advanced energy storage solutions, such as high-performance batteries and capacitors. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity lutetium sulfide (Lu₂S₃), and how are purity levels validated?

  • Methodology : Lu₂S₃ is typically synthesized via solid-state reactions at high temperatures (1,000–1,200°C) under inert atmospheres using lutetium oxide (Lu₂O₃) and sulfur precursors. Purity (>99.9%) is confirmed through X-ray diffraction (XRD) to verify crystal structure (cubic or orthorhombic phases) and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation .
  • Key Challenge : Avoiding oxygen contamination during synthesis, which alters electronic properties.

Q. How do researchers characterize the magnetic and electronic properties of Lu₂S₃?

  • Methodology :

  • Magnetic susceptibility is measured using SQUID magnetometry (2–300 K) to detect paramagnetic behavior linked to Lu³⁺ ions .
  • Electronic properties are analyzed via Hall effect measurements and UV-Vis spectroscopy to determine bandgap (~2.5–3.0 eV) and carrier mobility .

Q. What safety protocols are essential for handling Lu₂S₃ in laboratory settings?

  • Guidelines :

  • Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.
  • Conduct experiments in fume hoods to mitigate inhalation risks. Toxicity data for Lu compounds indicate low acute toxicity, but chronic exposure limits are undefined .

Q. What are the primary applications of Lu₂S₃ in emerging technologies?

  • Applications :

  • Optoelectronics : As a wide-bandgap semiconductor in UV photodetectors.
  • Energy : As a dopant in thermoelectric materials (e.g., MnS-Lu₂S₃ composites) to enhance ZT values .
  • Catalysis : In hydrodesulfurization reactions due to sulfur vacancy sites .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bandgap values for Lu₂S₃?

  • Analysis : Discrepancies arise from synthesis conditions (e.g., sulfur partial pressure) and defect concentrations. Use combinatorial synthesis with controlled sulfur vapor pressure and post-annealing to stabilize phases. Validate via synchrotron X-ray absorption spectroscopy (XAS) to quantify sulfur vacancies .

Q. What computational methods are effective for predicting Lu₂S₃ properties, and how do they compare with experimental data?

  • Methods :

  • Density Functional Theory (DFT) : Predicts electronic structure but underestimates bandgaps due to exchange-correlation limitations.
  • Machine Learning : Multivariate models (e.g., partial least squares regression) correlate synthesis parameters with observed properties, achieving >85% accuracy in predicting magnetic behavior .

Q. How do lattice dynamics influence Lu₂S₃’s thermal stability, and what experimental techniques probe this?

  • Approach :

  • Use inelastic neutron scattering (INS) to measure phonon dispersion curves.
  • High-temperature XRD (up to 1,500°C) reveals phase transitions linked to sulfur sublattice reorganization .

Q. What strategies resolve data inconsistencies in Lu₂S₃’s magnetoimpedance behavior?

  • Resolution : Contradictions in magnetoimpedance studies (e.g., MnS-Lu₂S₃ composites) stem from grain boundary effects. Employ AC susceptibility measurements with varying frequencies (1 Hz–1 MHz) and microstructural analysis via TEM to isolate intrinsic vs. extrinsic contributions .

Data-Driven Research Tools

Lifecycle Assessment (LCA) of Lu₂S₃ in Research Contexts

  • Framework : Apply dynamic material flow analysis (DMFA) to track Lu resource utilization from extraction to disposal. In China (2011–2020), ~15% of Lu was used in research-grade materials, with <5% recycled due to lack of recovery protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.